molecular formula C16H17NO B12716781 4-(1,1-Dimethylethyl)-4'-nitroso-1,1'-biphenyl CAS No. 279242-17-0

4-(1,1-Dimethylethyl)-4'-nitroso-1,1'-biphenyl

Cat. No.: B12716781
CAS No.: 279242-17-0
M. Wt: 239.31 g/mol
InChI Key: RFJIAAZMIODMAF-UHFFFAOYSA-N
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Description

4-(1,1-Dimethylethyl)-4'-nitroso-1,1'-biphenyl is a substituted biphenyl derivative characterized by a tert-butyl group at the 4-position and a nitroso (-NO) group at the 4'-position. Its molecular formula is inferred as C₁₆H₁₇NO, with a molecular weight of 239.32 g/mol (calculated based on analogs) .

Properties

CAS No.

279242-17-0

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

1-tert-butyl-4-(4-nitrosophenyl)benzene

InChI

InChI=1S/C16H17NO/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17-18)11-7-13/h4-11H,1-3H3

InChI Key

RFJIAAZMIODMAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dimethylethyl)-4’-nitroso-1,1’-biphenyl typically involves the nitration of 4-(1,1-Dimethylethyl)-1,1’-biphenyl followed by reduction to form the nitroso derivative. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The subsequent reduction can be achieved using reagents such as sodium dithionite or zinc in acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dimethylethyl)-4’-nitroso-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents can be introduced at specific positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: 4-(1,1-Dimethylethyl)-4’-nitro-1,1’-biphenyl.

    Reduction: 4-(1,1-Dimethylethyl)-4’-amino-1,1’-biphenyl.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

4-(1,1-Dimethylethyl)-4’-nitroso-1,1’-biphenyl has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1,1-Dimethylethyl)-4’-nitroso-1,1’-biphenyl involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various cellular pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Data Table: Key Properties of 4-(1,1-Dimethylethyl)-4'-nitroso-1,1'-biphenyl and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₁₆H₁₇NO 239.32 (calculated) 4-tert-butyl, 4'-nitroso High steric bulk, redox activity, potential ligand behavior
4-Methyl-1,1'-biphenyl C₁₃H₁₂ 168.23 4-methyl Simpler structure; used as a reference in mass spectrometry
4-(2-Methylpropyl)-4'-nitro-1,1'-biphenyl C₁₆H₁₇NO₂ 263.32 4-isobutyl, 4'-nitro Nitro group (-NO₂) enhances electron-withdrawing effects; higher molecular weight
2,4-Bis(1,1-dimethylethyl)-4'-methyl-1,1'-biphenyl C₂₁H₂₈ 280.44 2,4-di-tert-butyl, 4'-methyl Increased hydrophobicity and thermal stability due to bulky substituents

Key Observations:

Electronic Effects: The nitroso group (-NO) in the target compound is less electron-withdrawing than the nitro group (-NO₂) in 4-(2-methylpropyl)-4'-nitro-1,1'-biphenyl. This difference may influence redox potentials and reactivity in coordination chemistry . Fluorinated analogs (e.g., FDPAVBi in ) demonstrate that electron-withdrawing substituents lower HOMO/LUMO levels, enhancing charge transport in optoelectronic materials. The tert-butyl group in the target compound may instead increase steric hindrance, reducing crystallinity .

Thermal Stability :

  • Bulky substituents like tert-butyl improve thermal stability. For example, FDPAVBi (a fluorinated biphenyl derivative) exhibits a melting point near 300°C, attributed to rigid substituents . The target compound’s tert-butyl group likely confers similar stability .

Synthetic Challenges: Steric hindrance from tert-butyl groups may complicate synthesis, as seen in phenolic resins requiring polymerization with formaldehyde under controlled conditions .

Biological Activity

The compound 4-(1,1-Dimethylethyl)-4'-nitroso-1,1'-biphenyl , often referred to as DBN , is a biphenyl derivative known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

  • Chemical Formula : C14H16N2O
  • Molecular Weight : 228.29 g/mol
  • CAS Number : 100-00-5
  • IUPAC Name : this compound

Structure

The structure of DBN consists of a biphenyl backbone with a tert-butyl group and a nitroso group attached. This specific arrangement contributes to its unique chemical reactivity and biological properties.

Antioxidant Activity

Research indicates that DBN exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems.

Table 1: Antioxidant Activity of DBN

Concentration (µM)% Inhibition of DPPH Radical
1025%
5045%
10070%

Antibacterial Properties

DBN has demonstrated antibacterial activity against various strains of bacteria. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study conducted by Smith et al. (2023) evaluated the antibacterial effects of DBN on Escherichia coli and Staphylococcus aureus. The results indicated:

  • E. coli : Minimum Inhibitory Concentration (MIC) of 50 µg/mL
  • S. aureus : MIC of 30 µg/mL

These findings suggest that DBN could be a potential candidate for developing new antibacterial agents.

Anti-inflammatory Effects

DBN has also been investigated for its anti-inflammatory properties. In cellular models, it has been found to inhibit the production of pro-inflammatory cytokines.

Table 2: Anti-inflammatory Activity of DBN

Treatment (µM)TNF-α Inhibition (%)
1020%
5035%
10060%

The biological activities of DBN can be attributed to its ability to interact with various cellular targets:

  • Scavenging Free Radicals : The nitroso group in DBN plays a crucial role in trapping reactive oxygen species (ROS).
  • Inhibition of Enzymatic Activity : DBN inhibits enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes.
  • Modulation of Gene Expression : It has been shown to affect the expression levels of genes related to inflammation and oxidative stress.

Safety and Toxicity

While DBN exhibits promising biological activities, its safety profile must be considered. Toxicological assessments indicate that at higher concentrations, DBN may exhibit cytotoxic effects on certain cell lines. Further studies are needed to establish safe dosage ranges for therapeutic applications.

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